molecular formula C19H21NO3S B12634931 2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-11-2

2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

Cat. No.: B12634931
CAS No.: 921611-11-2
M. Wt: 343.4 g/mol
InChI Key: TWHRIRGWGPNMHN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with 3-methoxybenzylamine in the presence of a thiazolidinone-forming reagent such as thioglycolic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like diabetes, inflammation, and infections.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in metabolic pathways, bind to receptors to modulate cellular responses, or interfere with the replication of microbial DNA. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, potentially altering its biological activity.

    3-(3-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the dimethylphenyl group, which may affect its chemical reactivity and biological properties.

    2-Phenyl-1,3-thiazolidin-4-one: A simpler analog that may have different pharmacological profiles.

Uniqueness

2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to the presence of both dimethylphenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

CAS No.

921611-11-2

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21NO3S/c1-13-7-8-16(9-14(13)2)19-20(18(21)12-24-19)23-11-15-5-4-6-17(10-15)22-3/h4-10,19H,11-12H2,1-3H3

InChI Key

TWHRIRGWGPNMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC(=CC=C3)OC)C

Origin of Product

United States

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